molecular formula C8H8BrNO2 B3259061 Methyl 2-bromo-4-methylnicotinate CAS No. 313070-65-4

Methyl 2-bromo-4-methylnicotinate

Cat. No.: B3259061
CAS No.: 313070-65-4
M. Wt: 230.06 g/mol
InChI Key: QBSUQLXSDZSREO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-methylnicotinate (CAS 313070-65-4) is a high-purity chemical building block with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This ester is a derivative of 4-methylnicotinic acid and is characterized by a bromine atom at the 2-position of the pyridine ring, making it a valuable intermediate in synthetic organic chemistry and pharmaceutical research . Its structure is particularly useful for further functionalization via cross-coupling reactions, such as Suzuki or Negishi couplings, where the bromine can serve as a handle for introducing more complex substituents. Researchers utilize this compound in the synthesis of more elaborate nitrogen-containing heterocycles, which are core structures in many active pharmaceutical ingredients (APIs) and agrochemicals. The compound should be stored according to the supplier's recommendations. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

methyl 2-bromo-4-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSUQLXSDZSREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Bromo 4 Methylnicotinate

Retrosynthetic Approaches to Methyl 2-bromo-4-methylnicotinate

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule. For this compound, the primary disconnections are at the C-Br and C-COOCH₃ bonds, leading to two main synthetic strategies.

A primary retrosynthetic disconnection breaks the bond between the pyridine (B92270) ring and the bromine atom. This leads to the precursor, methyl 4-methylnicotinate. This strategy, known as late-stage bromination, focuses on introducing the bromine atom in the final steps of the synthesis.

An alternative disconnection targets the ester functional group. This pathway leads to 2-bromo-4-methylnicotinic acid as the key intermediate, which would then be esterified to yield the final product. This approach, termed early-stage bromination, introduces the bromine atom before the esterification step.

Precursor Identification and Starting Material Design for this compound Synthesis

The retrosynthetic analysis identifies two key precursors: methyl 4-methylnicotinate and 2-bromo-4-methylnicotinic acid. The choice between these precursors is often influenced by the commercial availability and cost of the ultimate starting materials. A common and accessible starting material for these syntheses is 4-methylnicotinic acid.

The design of the synthesis must account for the electronic properties of the pyridine ring. The electron-withdrawing nature of the carboxyl or ester group at the 3-position deactivates the ring, making electrophilic substitution reactions like bromination challenging. nih.gov

Direct Bromination Strategies for this compound

Direct bromination of a pre-functionalized pyridine ring is a common method for synthesizing brominated pyridines.

Achieving regioselective bromination at the 2-position of methyl 4-methylnicotinate is a significant challenge. Electrophilic aromatic substitution on pyridine rings is generally difficult and often requires harsh conditions, which can lead to a mixture of regioisomers. nih.gov The directing effects of the existing substituents play a crucial role. While methods exist for the 3-selective halogenation of pyridines, obtaining the 2-bromo isomer requires specific strategies. nih.govnih.gov One approach involves the use of pyridine N-oxides, which can be brominated to give a mixture of 2-bromo and 4-bromo derivatives. researchgate.net

Various reagents are available for the bromination of aromatic rings, each with its own reactivity and selectivity profile. sigmaaldrich.com The choice of reagent and reaction conditions is critical for a successful synthesis.

Halogenation ReagentReaction ConditionsSelectivity/Application
Bromine (Br₂)Often requires harsh conditions such as high temperatures and the presence of oleum (B3057394) for pyridine bromination, typically leading to 3-bromination. researchgate.netcdnsciencepub.comCan be used for brominating activated aromatic rings. researchgate.netrsc.org
N-Bromosuccinimide (NBS)Can be used with an acid catalyst or under radical conditions. researchgate.netresearchgate.netA milder brominating agent, but regioselectivity can still be an issue. mdpi.com
Phosphorus oxybromide (POBr₃)Used to convert a 2-hydroxypyridine (B17775) to a 2-bromopyridine (B144113). researchgate.netAn indirect method of bromination starting from a different precursor.
Pyridinium bromide perbromideUsed in ethyl acetate (B1210297). mdpi.comFound to be effective for the bromination of methyl groups on 1,4-dihydropyridine (B1200194) rings. mdpi.com

Esterification Protocols in the Synthesis of this compound

Esterification is the key step in the synthetic route that proceeds through the 2-bromo-4-methylnicotinic acid intermediate.

The conversion of a carboxylic acid to a methyl ester is a fundamental and well-established transformation in organic chemistry.

A widely used method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. masterorganicchemistry.com The reaction is typically heated to reflux to drive the equilibrium towards the product. evitachem.com Pyridinecarboxylic acids can undergo esterification under these conditions. researchgate.net

Another common approach is to first convert the carboxylic acid to a more reactive acyl halide using reagents like thionyl chloride or phosphorus oxychloride. evitachem.com The resulting acyl halide is then reacted with methanol to form the ester. This method is often highly efficient.

Esterification MethodReagentsKey Features
Fischer EsterificationMethanol, Acid Catalyst (e.g., H₂SO₄)Equilibrium reaction, often requires excess alcohol and heat. masterorganicchemistry.com
Via Acyl ChlorideThionyl Chloride or Phosphorus Oxychloride, then MethanolTwo-step process, generally high yielding and proceeds under mild conditions. evitachem.com
Other MethodsVarious, including using dimethyl carbonate or copper-catalyzed reactions with methylboronic acid. organic-chemistry.orgOffer alternative routes with different advantages regarding toxicity and reaction conditions. organic-chemistry.org

Catalyst Systems for Ester Formation

The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid, 2-bromo-4-methylnicotinic acid. The selection of an appropriate catalyst system is crucial for achieving high conversion and yield in this transformation.

Commonly, the esterification is carried out via a Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst. However, for more sensitive substrates or to achieve milder reaction conditions, other catalytic systems are employed.

One effective method involves the use of dehydrating agents that activate the carboxylic acid. For the synthesis of a structurally similar compound, methyl 2-bromo-4-fluoronicotinate, the reaction of 2-bromo-4-fluoronicotinic acid with methanol is facilitated by a dehydrating agent like thionyl chloride or phosphorus oxychloride under reflux conditions. evitachem.com These reagents convert the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with methanol.

Alternatively, coupling agents, widely used in peptide synthesis, can be adapted for this esterification. For the synthesis of methyl 4-hydroxy-6-methylnicotinate, a related nicotinic acid derivative, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as the coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst has been shown to be effective. rsc.org This system works by activating the carboxyl group to form a reactive O-acylisourea intermediate, which is then efficiently converted to the methyl ester by the nucleophilic attack of methanol, a process accelerated by DMAP. rsc.org

Catalyst/Reagent SystemSubstrate ExampleReaction TypeKey Features
Thionyl Chloride (SOCl₂) / Methanol2-bromo-4-fluoronicotinic acidAcid Chloride Formation followed by EsterificationUtilizes a highly reactive intermediate; often requires reflux. evitachem.com
EDCI / DMAP / Methanol4-hydroxy-6-methylnicotinic acidCarbodiimide-mediated couplingMild reaction conditions; high efficiency and yield. rsc.org

Multi-Step Synthetic Routes to this compound

The synthesis of this compound is inherently a multi-step process, requiring either the initial construction of the core pyridine ring followed by functionalization or the sequential modification of a pre-existing, simpler pyridine derivative.

Integration of Pyridine Ring Construction Methodologies

The fundamental pyridine skeleton of this compound can be assembled through various classical organic reactions. While numerous methods exist for pyridine ring synthesis, they often involve the condensation of aldehydes, ketones, or their derivatives with ammonia (B1221849) or amines. nih.gov For instance, the Hantzsch pyridine synthesis, though typically yielding dihydropyridines, can be adapted to produce substituted pyridines after an oxidation step.

More advanced strategies include hetero-Diels-Alder reactions, where a [4+2] cycloaddition between a diene and a dienophile containing a nitrogen atom forms the six-membered ring. nih.gov Furthermore, multicomponent reactions provide an efficient pathway to highly substituted pyridines in a single step, which can be a powerful tool for creating the necessary precursors for the target molecule. researchgate.net

In practice, however, many synthetic routes to specialized pyridines like this compound often commence from commercially available and simpler pyridine precursors rather than constructing the ring from acyclic starting materials.

Sequential Functionalization Strategies

A more common and modular approach to synthesizing this compound involves the sequential functionalization of a pyridine ring. This strategy allows for the precise introduction of the required substituent groups—a bromine atom at position 2, a methyl group at position 4, and a methoxycarbonyl group at position 3.

A plausible synthetic pathway could begin with 4-methylnicotinic acid. The strategic challenge lies in the regioselective introduction of the bromine atom at the C2 position. Direct C-H functionalization methods are an area of active research, but classical methods often rely on activating groups. nih.govnih.gov One established route to 2-halopyridines involves the conversion of a pyridine to its N-oxide. The N-oxide can then be treated with a halogenating agent like phosphorus oxybromide (POBr₃) to install a bromine at the C2 position. nih.gov

An alternative sequence, demonstrated in the synthesis of the related isomer methyl 4-bromo-6-methylnicotinate, involves starting with a hydroxypyridine derivative. rsc.org In this case, the synthesis began with 4-hydroxy-6-methylnicotinic acid. rsc.org The first step was the esterification to form methyl 4-hydroxy-6-methylnicotinate. rsc.org The hydroxyl group was then converted to a bromide using POBr₃ to yield the final product. rsc.org Adapting this logic, a synthesis for this compound could potentially start from 2-hydroxy-4-methylnicotinic acid, which would first be esterified and then subjected to bromination.

Advanced Synthetic Techniques and Process Optimization for this compound

Optimizing the synthesis of this compound focuses on maximizing yield, ensuring purity, and considering the stereochemical outcomes, where applicable.

High-Yield Synthesis Protocols

Achieving high yields is a primary goal in process optimization. This is accomplished through careful selection of reagents, catalysts, and reaction conditions such as temperature and reaction time. Detailed protocols for closely related molecules provide insight into establishing high-yield syntheses.

High-Yield Synthesis Protocol for a Related Nicotinate (B505614) Isomer rsc.org
StepReactionReagents & ConditionsYield
1Esterification4-hydroxy-6-methylnicotinic acid, EDCI, DMAP, DCM/MeOH, reflux88%
2BrominationMethyl 4-hydroxy-6-methylnicotinate, POBr₃, DCM, 35°C82%

These results suggest that a carefully optimized sequence of esterification and halogenation can serve as a highly efficient route to brominated methyl nicotinates.

Stereochemical Control Considerations

Stereochemistry is a critical consideration in the synthesis of many chiral molecules. However, this compound is an achiral molecule. It possesses a plane of symmetry that bisects the pyridine ring, and it contains no stereocenters. Therefore, its synthesis does not require stereochemical control, and issues such as enantioselectivity or diastereoselectivity are not relevant to the formation of the final product.

While the target molecule itself is achiral, it is important to note that stereochemical control is paramount in the synthesis of other derivatives of nicotinic acid, particularly those involving glycosylation. For example, the synthesis of nicotinamide (B372718) β-riboside requires highly stereoselective methods, such as the Vorbrüggen glycosylation, to ensure the formation of the correct β-anomer. nih.gov This highlights the importance of stereochemical considerations within the broader class of nicotinic acid derivatives, even if not directly applicable to this specific target.

Reactivity and Transformational Pathways of Methyl 2 Bromo 4 Methylnicotinate

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the electron-deficient pyridine (B92270) ring is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of the synthetic utility of 2-bromopyridines, allowing for the introduction of diverse functional groups.

The substitution of the bromine atom in 2-bromopyridine (B144113) scaffolds by carbon-based nucleophiles is a fundamental method for creating new carbon-carbon bonds. While direct displacement can be challenging, certain activated carbon nucleophiles can participate in these reactions. For instance, photostimulated reactions of 2-bromopyridine have been shown to occur with nitrile-stabilized carbanions, leading to the formation of a new C-C bond at the 2-position. acs.org This type of transformation allows for the alkylation of the pyridine ring, a key step in the synthesis of more complex molecular architectures.

The bromine atom can be readily displaced by a range of heteroatom nucleophiles, including those based on oxygen, nitrogen, and sulfur. These reactions are crucial for functionalizing the pyridine ring. A notable example is the synthesis of pyrithione (B72027) from 2-bromopyridine, which involves substitution with a sulfur nucleophile. wikipedia.org In a two-step process, the pyridine is first oxidized to the N-oxide, followed by reaction with sodium dithionite (B78146) or sodium sulfide (B99878) to introduce the thiol group, displacing the bromide. wikipedia.org Similarly, oxygen nucleophiles can be employed; studies on 2-bromopyridines have shown that under certain conditions, such as in the presence of a ruthenium(II) catalyst and a carbonate source, they can be converted into 2-pyridones. mdpi.com This suggests the oxygen atom required for the pyridone formation is derived from the carbonate, acting as an oxygen nucleophile. mdpi.com

Cross-Coupling Reactions of Methyl 2-bromo-4-methylnicotinate

Metal-catalyzed cross-coupling reactions represent one of the most powerful tools for C-C and C-heteroatom bond formation, and 2-bromopyridines are excellent substrates for these transformations. libretexts.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.orglibretexts.org It is widely used to form biaryl structures or to attach alkenyl groups. libretexts.org this compound, as an aryl bromide, is an ideal electrophilic partner for this reaction. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base to facilitate the transmetalation step. libretexts.org The versatility of the Suzuki coupling allows for the introduction of a wide array of aryl and vinyl groups by selecting the appropriate boronic acid or boronic ester. mdpi.comnih.gov

The table below illustrates potential Suzuki-Miyaura coupling reactions with this compound.

Interactive Data Table: Examples of Suzuki-Miyaura Coupling Reactions

Coupling Partner (Ar-B(OH)₂)Catalyst SystemBaseProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Methyl 4-methyl-2-phenylnicotinate
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Methyl 2-(4-methoxyphenyl)-4-methylnicotinate
Naphthalene-2-boronic acidPd₂(dba)₃ / XPhosCs₂CO₃Methyl 4-methyl-2-(naphthalen-2-yl)nicotinate
Thiophene-3-boronic acidPdCl₂(dppf)Na₂CO₃Methyl 4-methyl-2-(thiophen-3-yl)nicotinate

Beyond the Suzuki reaction, the bromine atom of this compound is amenable to a variety of other palladium-catalyzed cross-coupling reactions. libretexts.org These methods expand the range of functional groups that can be introduced onto the pyridine core. The choice of reaction depends on the organometallic coupling partner used. libretexts.org Common palladium-catalyzed reactions include the Heck coupling (with alkenes), Stille coupling (with organostannanes), Hiyama coupling (with organosilanes), and Negishi coupling (with organozinc reagents). libretexts.orgyoutube.com Each of these reactions follows a similar catalytic cycle but offers unique advantages in terms of functional group tolerance and reaction conditions. libretexts.orgnih.gov The development of these methodologies has been crucial in synthesizing complex molecules, including potent and selective phosphodiesterase type 4D inhibitors from substituted naphthyridines. nih.gov

The table below compares different palladium-catalyzed coupling reactions applicable to the substrate.

Interactive Data Table: Overview of Palladium-Catalyzed Coupling Reactions

Reaction NameCoupling PartnerBond FormedTypical Catalyst
Suzuki-MiyauraOrganoboron (R-B(OR)₂)C-CPd(PPh₃)₄, Pd(OAc)₂
HeckAlkene (R-CH=CH₂)C-C (alkenyl)Pd(OAc)₂, PdCl₂
StilleOrganostannane (R-SnR'₃)C-CPd(PPh₃)₄
HiyamaOrganosilane (R-SiR'₃)C-CPd(OAc)₂, [allylPdCl]₂
NegishiOrganozinc (R-ZnX)C-CPd(PPh₃)₄, Pd(dba)₂

Nickel catalysis has emerged as a powerful alternative and complement to palladium-catalyzed reactions, often enabling the coupling of less reactive electrophiles or providing different selectivity. researchgate.net Nickel catalysts can be particularly effective for cross-coupling reactions involving C-O bonds, such as those in aryl methyl ethers, and are also highly efficient for coupling aryl bromides. issuu.comepa.gov For a substrate like this compound, nickel catalysis offers a robust method for C-C bond formation. For example, nickel complexes like Ni(COD)₂ combined with specific ligands can catalyze the coupling of aryl bromides with organozinc reagents or aryl boronic esters under various conditions. issuu.comnih.gov These reactions are valuable for their high functional group tolerance and their ability to forge challenging bonds, including the synthesis of complex heterocyclic frameworks. researchgate.net

The table below shows examples of nickel catalyst systems used in cross-coupling reactions.

Interactive Data Table: Examples of Nickel-Catalyzed Coupling Systems

Catalyst SystemCoupling PartnersReaction Type
Ni(COD)₂ / IPrAryl methyl ether + Grignard reagentC-C Coupling (C-O activation)
Ni(COD)₂ / SIPrEster + AlkeneHeck/Suzuki-Miyaura type
Ni(COD)₂ / IMesEster (reductive defunctionalization)C-H formation
NiBr₂•DME / L6 (terpyridine ligand)Allene + Organozinc + COAcylzincation/Cyclization

Other Transition Metal-Mediated Cross-Couplings

Beyond the more common Suzuki and Heck couplings, the bromine atom at the 2-position of this compound serves as a versatile handle for various other transition metal-mediated cross-coupling reactions. These reactions are crucial for creating complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond is often exploited in palladium-catalyzed processes.

For instance, related 2-bromopyridine derivatives are known to participate in coupling reactions with a wide array of nucleophiles. The palladium-catalyzed coupling of 2-bromo-4-methylpyridine (B133514), a close structural analog, with organoboron reagents (a Suzuki coupling) demonstrates the feasibility of such transformations on this scaffold. sigmaaldrich.comresearchgate.net In a specific example, 2-bromo-4-methylpyridine was coupled with 4-methyl-3-nitrophenylboronic acid in the presence of a palladium catalyst to yield the corresponding biaryl product. ambeed.com While this is a Suzuki reaction, the principle extends to other coupling partners.

Transition-metal-free coupling strategies have also been developed for similar substrates, highlighting the electrophilic nature of the carbon bearing the bromine, which can be activated to react with various nucleophiles. nih.gov However, palladium and other transition metals remain central to achieving a broad scope of transformations. These reactions typically proceed via a catalytic cycle involving oxidative addition of the metal catalyst to the C-Br bond, followed by transmetalation with the coupling partner and reductive elimination to furnish the product and regenerate the catalyst.

The table below summarizes a representative cross-coupling reaction for a closely related substrate, illustrating the typical components involved in such a transformation.

ReactantsCatalyst SystemConditionsProductYieldReference
2-bromo-4-methylpyridine, 4-methyl-3-nitrophenylboronic acidTetrakis(triphenylphosphine)palladium(0), Sodium Carbonate1,2-dimethoxyethane, 80°C, 12h4-(4-methylpyridin-2-yl)-2-nitrotolueneNot specified in abstract ambeed.com

Functional Group Interconversions on this compound

The peripheral functional groups on the this compound core—namely the methyl ester and the 4-methyl group—can undergo a variety of chemical transformations. These interconversions allow for the fine-tuning of the molecule's properties and provide pathways to a diverse range of derivatives.

The methyl ester group at the 3-position is susceptible to nucleophilic acyl substitution, most commonly hydrolysis and amidation.

Ester Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-bromo-4-methylnicotinic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by an acidic workup to protonate the resulting carboxylate salt. chemspider.com Pyridinecarboxylic acids, in general, undergo these transformations readily. orientjchem.org This conversion is a fundamental step in the synthesis of many derivatives where the carboxylic acid functionality is required for subsequent reactions.

Amidation: The methyl ester can be converted directly to a primary, secondary, or tertiary amide by reacting it with ammonia (B1221849) or a primary/secondary amine, respectively. This process, known as aminolysis, can sometimes be slow and may require heating or catalytic activation. Alternatively, the ester is often first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a peptide coupling agent (e.g., EDCI, DCC) to form the amide bond under milder conditions.

Starting MaterialReagents/ConditionsProductTransformation
This compound1. NaOH (aq), Heat 2. HCl (aq)2-Bromo-4-methylnicotinic acidHydrolysis
This compoundR¹R²NH, HeatN,N-R¹,R²-2-bromo-4-methylnicotinamideAmidation
2-Bromo-4-methylnicotinic acidR¹R²NH, EDCI, DMAPN,N-R¹,R²-2-bromo-4-methylnicotinamideAmidation via Acid

The pyridine ring and the ester carbonyl group can be selectively reduced using appropriate reagents.

Reduction of the Pyridine Ring: The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring under specific catalytic hydrogenation conditions. This transformation typically requires high pressure of hydrogen gas and a catalyst such as rhodium on carbon or platinum oxide. The reduction converts the planar, aromatic heterocycle into a saturated, non-planar cyclic amine, drastically altering the molecule's three-dimensional structure and basicity. For related trifluoromethyl-substituted pyridines, reduction to the corresponding piperidine derivatives has been noted as a potential transformation.

Reduction of the Carbonyl Moiety: The ester group can be reduced to a primary alcohol, (2-bromo-4-methylpyridin-3-yl)methanol. This requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent. Care must be taken as these powerful hydrides can potentially also react with the bromo-substituent via reductive dehalogenation, although reduction of the ester is typically faster.

Starting MaterialReagents/ConditionsProductTransformation
This compoundH₂, PtO₂ or Rh/C, High PressureMethyl 2-bromo-4-methylpiperidine-3-carboxylateRing Reduction
This compound1. LiAlH₄, THF 2. H₂O(2-Bromo-4-methylpyridin-3-yl)methanolCarbonyl Reduction

Oxidation reactions can target the 4-methyl group or the pyridine nitrogen atom.

Oxidation of the Methyl Group: The methyl group at the 4-position can be oxidized to an aldehyde or a carboxylic acid. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under heating can convert the methyl group directly to a carboxylic acid group, yielding 2-bromo-3-(methoxycarbonyl)isonicotinic acid. Milder or more controlled conditions could potentially yield the intermediate aldehyde. This transformation is noted as a general reaction for methyl-substituted pyridines.

Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be oxidized to an N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This reaction yields this compound 1-oxide. The formation of an N-oxide alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions. The synthesis of a pyridine 1-oxide from a related bromo-nicotinate derivative has been documented. rsc.org

Starting MaterialReagents/ConditionsProductTransformation
This compoundKMnO₄, Heat2-Bromo-3-(methoxycarbonyl)isonicotinic acidMethyl Group Oxidation
This compoundm-CPBA, CH₂Cl₂This compound 1-oxideN-Oxidation

Mechanistic Investigations into Key Reaction Pathways of this compound

While specific mechanistic studies focused exclusively on this compound are not extensively documented in the literature, the mechanisms of its key transformations can be understood from well-established principles of organic chemistry and studies on analogous structures. sigmaaldrich.comenvironmentclearance.nic.inorgsyn.org

For transition metal-mediated cross-coupling reactions, the kinetics are complex and depend on the rates of the individual steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The rate-determining step can vary depending on the specific catalyst, substrates, and reaction conditions used. For example, the oxidative addition of the palladium(0) catalyst to the C-Br bond is often a critical step. The reaction rate is influenced by factors such as temperature, catalyst and ligand concentration, and the nature of the base and solvent.

In the case of functional group interconversions like ester hydrolysis, the reaction kinetics are well-understood. Base-catalyzed hydrolysis (saponification) typically follows second-order kinetics, being first order in both the ester and the hydroxide ion. The reaction is generally thermodynamically favorable (exergonic) due to the formation of a stable carboxylate salt and an alcohol.

For electrophilic substitution reactions, studies on related bromo-aromatic compounds show that the stability of the intermediate Wheland complex (a sigma complex) is a key factor in determining reaction pathways and rates. researchgate.net While not a direct reaction of the title compound, the principles of kinetic versus thermodynamic control are broadly applicable to its potential transformations.

Transition State Analysis

As of the current available scientific literature, a detailed transition state analysis for the reactions of this compound has not been reported. While the Negishi cross-coupling reaction of this compound is known, specific computational studies or experimental data detailing the geometry, energy, and electronic structure of the transition state for this transformation are not publicly available.

Transition state analysis, typically performed using computational methods such as Density Functional Theory (DFT), provides profound insights into the reaction mechanism, including the identification of the rate-determining step and the influence of substituents on the reaction barrier. Such analyses are crucial for understanding reaction kinetics and for the rational design of more efficient catalytic systems.

For related systems, theoretical studies on nucleophilic aromatic substitution and cross-coupling reactions of bromopyridines have been conducted. These studies generally investigate the energetics of the oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. However, without specific research focused on this compound, any discussion on its transition state would be speculative. Future computational and mechanistic studies are required to elucidate the specific transition state structures and energetic profiles for the reactions of this compound.

Derivatization Strategies and Analogous Compound Synthesis from Methyl 2 Bromo 4 Methylnicotinate

Synthesis of Substituted Nicotinate (B505614) Derivatives

The presence of a bromine atom at the 2-position of methyl 2-bromo-4-methylnicotinate makes it an ideal substrate for cross-coupling reactions, enabling the introduction of various substituents onto the pyridine (B92270) ring. For instance, Suzuki coupling reactions with appropriately substituted boronic acids can be employed to introduce aryl or heteroaryl groups. This method has been utilized to prepare compounds like 2-(2′,4′-difluorophenyl)-4-methylpyridine. sigmaaldrich.com

Furthermore, the ester group can be readily converted into other functional groups. For example, hydrolysis of the methyl ester yields the corresponding carboxylic acid, which can then be subjected to a variety of transformations.

Construction of Fused Heterocyclic Ring Systems from this compound

The strategic positioning of the functional groups in this compound facilitates the construction of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclizations, leading to the formation of polycyclic aromatic compounds.

Benzo[g]quinoline-5,10-dione (B13827611) Formation

One notable application of this scaffold is in the synthesis of benzo[g]quinoline-5,10-diones. While direct synthesis from this compound is not explicitly detailed in the provided information, the formation of the benzo[g]quinoline-5,10-dione core structure often involves the condensation of a 2,3-diamino-1,4-naphthoquinone with an α-dicarbonyl compound. mdpi.com The functional groups on this compound could be chemically manipulated to generate a suitable precursor for such a condensation reaction, ultimately leading to the formation of substituted benzo[g]quinoline-5,10-diones like 4-methylbenzo[g]quinoline-5,10-dione and 4-(methoxymethyl)benzo[g]quinoline-5,10-dione. chemsrc.combldpharm.com

Other Polycyclic Pyridine Architectures

The versatility of this compound extends to the synthesis of various other polycyclic pyridine architectures. For example, through multi-step synthetic sequences, it can serve as a building block for conformationally restricted analogues of nicotine, such as those with a pyrrolo[3,2-h]isoquinoline framework. mdpi.com These syntheses often involve transformations like the addition of Grignard reagents, protection-deprotection sequences, and intramolecular cyclizations. mdpi.com

Preparation of Diverse Nicotinamide (B372718) Analogues

The ester functionality of this compound is a key handle for the synthesis of a wide range of nicotinamide analogues. Amidation of the corresponding methyl nicotinate with various amines or benzylamines, often catalyzed by enzymes like lipase, can produce a library of N-substituted nicotinamides with high yields. nih.gov This enzymatic approach offers a green and efficient alternative to traditional chemical methods. nih.gov

Furthermore, the nicotinamide core can be incorporated into more complex structures, such as nicotinamide adenine (B156593) dinucleotide (NAD) analogues. These syntheses can involve the condensation of nicotinamide mononucleotide (NMN) with other nucleotides. researchgate.net The preparation of NMN itself can start from nicotinamide or its derivatives. beilstein-journals.org

Regioselective Functionalization for Complex Molecular Scaffolds

The inherent reactivity differences of the positions on the pyridine ring of this compound allow for regioselective functionalization, a crucial strategy for building complex molecular scaffolds. The bromine at the 2-position is a primary site for substitution via cross-coupling reactions. The methyl group at the 4-position can also be functionalized, for instance, through oxidation or halogenation, to introduce other functionalities.

This regioselectivity is a powerful tool in directing the synthesis towards a specific isomer. For example, in the synthesis of trisubstituted thiazoles, successive metalations can be used to introduce different electrophiles at specific positions on the thiazole (B1198619) ring. nih.gov A similar strategic approach can be envisioned for this compound, where the bromine and methyl groups direct the introduction of new substituents to create highly functionalized and complex pyridine-based molecules.

Applications of Methyl 2 Bromo 4 Methylnicotinate in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The structure of methyl 2-bromo-4-methylnicotinate, featuring a reactive bromo group at the 2-position, makes it an excellent substrate for a range of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are commonly employed to introduce new aryl, alkyl, or vinyl groups at the 2-position of the pyridine (B92270) ring.

The ester and methyl groups on the scaffold also play a crucial role. The methyl group can influence the electronic properties and steric environment of the pyridine ring, which can affect reaction outcomes. nih.gov The ester group provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. This multifunctionality allows for the sequential and regioselective construction of intricate molecular architectures.

For instance, the bromo group can be displaced by a nucleophile or participate in a coupling reaction, followed by modification of the ester group to build out a different part of the target molecule. This step-wise approach is a cornerstone of synthetic strategy, enabling the efficient assembly of complex organic structures from simpler, well-defined building blocks.

Building Block for Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. ossila.com Substituted pyridines, like this compound, are a key class of heterocyclic building blocks. ossila.commoldb.combldpharm.comapolloscientific.co.uk The inherent reactivity of this compound allows for its incorporation into larger, more complex heterocyclic systems.

One common strategy involves using the bromo- and ester- functionalities to construct fused ring systems. For example, the bromo group can serve as an anchor point for annulation reactions, where a new ring is built onto the existing pyridine framework. This can lead to the formation of bicyclic and polycyclic heteroaromatic compounds, which are common motifs in biologically active molecules and functional materials.

The ability to participate in diverse transformations makes this compound a valuable tool for generating libraries of structurally related heterocyclic compounds. This is particularly useful in drug discovery, where the synthesis and screening of numerous analogs are often required to identify a lead compound with optimal properties.

Precursor in the Synthesis of Chemically Intricate Scaffolds

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. mdpi.com this compound serves as a precursor for the synthesis of such scaffolds, providing a rigid and well-defined platform for the spatial arrangement of different chemical moieties. The pyridine ring itself acts as a robust and predictable framework.

The synthetic utility of this compound in creating intricate scaffolds is exemplified by its use in palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki reaction, for example, which couples an organoboron compound with an organic halide, is a powerful method for creating biaryl structures. psu.edu By reacting this compound with various boronic acids, a diverse range of 2-aryl-4-methylnicotinates can be prepared. These products can then be further elaborated to create complex, three-dimensional structures.

Below is a table illustrating the types of transformations that can be performed on this compound to generate more complex scaffolds.

Reaction TypeReagent/CatalystProduct Type
Suzuki CouplingArylboronic acid, Pd catalyst2-Aryl-4-methylnicotinate
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst2-Alkynyl-4-methylnicotinate
Buchwald-Hartwig AminationAmine, Pd catalyst2-Amino-4-methylnicotinate
HydrolysisBase (e.g., NaOH) or Acid2-Bromo-4-methylnicotinic acid
AmidationAmine, coupling agent2-Bromo-4-methylnicotinamide

These examples highlight the modularity that this compound offers in the construction of complex molecular scaffolds, making it a valuable asset in the synthetic chemist's toolbox.

Theoretical and Computational Studies of Methyl 2 Bromo 4 Methylnicotinate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of a molecule from first principles.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state on the potential energy surface. For Methyl 2-bromo-4-methylnicotinate, this would involve calculating bond lengths, bond angles, and dihedral angles. Conformational analysis would also be crucial to identify different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-C bond connecting the ester group to the pyridine (B92270) ring, and to determine their relative stabilities.

Electronic Structure and Charge Distribution Analysis

Understanding the distribution of electrons within the molecule is key to predicting its reactivity. DFT calculations would provide insights into the electronic structure, including the distribution of electron density. A charge distribution analysis, such as a Mulliken or Natural Bond Orbital (NBO) analysis, would assign partial charges to each atom, revealing the electrophilic and nucleophilic centers within the molecule. This would quantify how the electronegative bromine, nitrogen, and oxygen atoms influence the electron density across the pyridine ring and the methyl ester group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap and Chemical Reactivity Indices

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energy values, various chemical reactivity indices such as electronegativity, chemical hardness, and softness could be calculated to provide a more quantitative measure of the molecule's reactivity profile.

Electron Transfer Properties

The energies and shapes of the HOMO and LUMO are fundamental to understanding intramolecular and intermolecular electron transfer processes. Analysis of these orbitals would indicate the likely pathways for electron movement during a chemical reaction, highlighting which parts of the molecule are most involved in donating or accepting electrons.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map is color-coded, with red typically indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would clearly identify the nucleophilic sites, likely around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, and potential electrophilic sites.

While the specific data for this compound is not currently available, the theoretical frameworks described here represent the standard and powerful approaches that would be used to characterize its chemical nature. Future computational studies are necessary to provide the detailed insights outlined in this article.

In-Depth Theoretical and Computational Analysis of this compound Remains Elusive

While the fields of computational and theoretical chemistry frequently employ powerful tools to elucidate the properties of novel chemical entities, it appears that this compound has not yet been the subject of such a detailed, published investigation. Methodologies such as Density Functional Theory (DFT) are commonly used to predict molecular geometries, electronic properties, and spectroscopic signatures. Similarly, NBO analysis is a standard computational technique for understanding charge distribution, hyperconjugative interactions, and the nature of chemical bonds within a molecule. However, the application of these methods to this compound has not been documented in the searched scientific databases.

Theoretical interpretations of vibrational spectra, such as those obtained from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, rely on computational models to assign specific vibrational modes to the observed spectral peaks. Likewise, the prediction of spectroscopic properties like UV-Vis absorption and solvatochromism, which describes the change in a substance's color in different solvents, is a key area of computational chemistry. Furthermore, the computational modeling of a molecule's reactivity and selectivity in organic reactions provides invaluable insights for synthetic chemists.

Although general principles and findings from studies on related compounds, such as other substituted bromopyridines or nicotinate (B505614) derivatives, exist, a direct and specific application of these theoretical frameworks to this compound is absent from the available literature.

Consequently, the generation of a detailed article focusing solely on the theoretical and computational studies of this compound, as per the specified outline, cannot be fulfilled at this time due to the lack of primary research data.

Structure Reactivity Relationship Studies of Methyl 2 Bromo 4 Methylnicotinate and Its Analogues

Influence of Halogen Substituent Position on Reaction Pathways

The position of the halogen substituent on the pyridine (B92270) ring profoundly influences the molecule's reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. In methyl 2-bromo-4-methylnicotinate, the bromine atom is situated at the C2-position, which is ortho to the ring nitrogen. This proximity to the electron-withdrawing nitrogen atom renders the C2-position more electrophilic and thus more susceptible to oxidative addition to a palladium(0) catalyst, the initial step in the Suzuki-Miyaura catalytic cycle.

Studies on analogous dihalogenated pyridines, such as 2,4-dibromopyridine, have consistently shown a higher reactivity of the C2-halogen compared to a halogen at the C4-position. This preferential reactivity is attributed to the electronic effect of the nitrogen atom, which lowers the electron density more significantly at the ortho (C2 and C6) and para (C4) positions. However, the inductive effect is strongest at the adjacent C2 and C6 positions. This makes the C2-Br bond more polarized and thus more reactive towards the palladium catalyst.

In a hypothetical scenario comparing the reactivity of this compound with its isomer, methyl 4-bromo-2-methylnicotinate, it is predicted that the former would exhibit greater reactivity at the bromine-substituted carbon in Suzuki-Miyaura coupling reactions. This is because the C2-position is more activated by the pyridine nitrogen than the C4-position.

Table 1: Predicted Relative Reactivity of Bromonicotinate Isomers in Suzuki-Miyaura Coupling

CompoundBromine PositionPredicted Relative ReactivityRationale
This compoundC2HigherStronger inductive electron-withdrawing effect from the adjacent nitrogen atom, leading to a more electrophilic carbon center and a more facile oxidative addition.
Methyl 4-bromo-2-methylnicotinateC4LowerWeaker, though still significant, electronic activation from the para-nitrogen atom compared to the ortho position.

This differential reactivity allows for regioselective functionalization of polyhalogenated pyridines, a valuable strategy in the synthesis of complex molecules.

Impact of the Ester and Methyl Groups on Chemical Transformations

The methyl and ester (methoxycarbonyl) groups on the pyridine ring of this compound also play a significant role in modulating its reactivity. The ester group, being an electron-withdrawing group, further enhances the electrophilicity of the pyridine ring, thereby increasing its reactivity towards nucleophilic attack and in cross-coupling reactions. The position of the ester group at C3 is crucial. In this position, its electron-withdrawing nature complements the activation provided by the ring nitrogen, particularly at the C2 and C4 positions.

In a study on the nucleophilic aromatic substitution of dimethoxybenzoic esters, it was observed that a methoxy (B1213986) group at the 3-position can enhance the reactivity of a leaving group at the 2-position through its ligating ability. elsevierpure.com While not a direct analogue, this suggests that the relative positioning of the ester and methyl groups can have subtle but important effects on reaction rates and pathways.

Table 2: Influence of Functional Groups on the Reactivity of the Pyridine Ring

Functional GroupPositionElectronic EffectSteric EffectOverall Impact on Reactivity at C2-Br
Ester (-COOCH₃)C3Electron-withdrawingModerateEnhances reactivity
Methyl (-CH₃)C4Weakly electron-donatingCan hinder approach to adjacent positionsMinor electronic deactivation, potential steric hindrance for reactions at C3/C5

Systematic Investigation of Positional Isomerism on Chemical Properties

A systematic investigation of the positional isomers of methyl bromo-methylnicotinate would provide valuable insights into the structure-property relationships of this class of compounds. By varying the positions of the bromo, methyl, and ester substituents, one can systematically probe the influence of electronic and steric effects on the molecule's chemical and physical properties.

For instance, comparing the reactivity of the following isomers in a standardized Suzuki-Miyaura coupling reaction would provide quantitative data on the influence of substituent placement:

This compound: The target compound, with the bromine at the most activated position.

Methyl 4-bromo-2-methylnicotinate: Bromine at the para-position to the nitrogen, expected to be less reactive than the C2-isomer.

Methyl 5-bromo-4-methylnicotinate: Bromine at a meta-position to the nitrogen, generally the least reactive position in nucleophilic aromatic substitutions and many cross-coupling reactions on pyridines.

Methyl 6-bromo-4-methylnicotinate: Bromine at the other ortho-position, with reactivity expected to be similar to the C2-isomer, though potentially influenced by the steric bulk of the adjacent ester group.

A systematic study would involve subjecting these isomers to identical reaction conditions and analyzing the reaction rates and yields. The results would allow for the construction of a reactivity scale based on the position of the bromine atom, providing a predictive tool for synthetic chemists.

Table 3: Hypothetical Reactivity Order of Positional Isomers in Suzuki-Miyaura Coupling

IsomerBromine PositionPredicted Reactivity OrderRationale
This compoundC21 (Highest)Strong activation from adjacent nitrogen.
Methyl 6-bromo-4-methylnicotinateC62Strong activation from adjacent nitrogen, potentially slightly lower reactivity due to steric hindrance from the C3-ester group.
Methyl 4-bromo-2-methylnicotinateC43Activation from para-nitrogen, but weaker than the ortho-activation.
Methyl 5-bromo-4-methylnicotinateC54 (Lowest)Meta-position is least activated by the nitrogen atom for this type of reaction.

Such systematic studies are fundamental to advancing the field of heterocyclic chemistry, enabling the rational design of synthetic routes to novel compounds with desired properties. The insights gained from these investigations are critical for the efficient and selective synthesis of complex molecular architectures.

Analytical Characterization Techniques for Methyl 2 Bromo 4 Methylnicotinate and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering insights into the chemical environment of individual atoms. For substituted pyridines like Methyl 2-bromo-4-methylnicotinate, ¹H and ¹³C NMR provide critical data for confirming the substitution pattern and the integrity of the functional groups.

¹H NMR Spectroscopic Data Interpretation

The ¹H NMR spectrum of a substituted pyridine (B92270) provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and coupling constants. In the case of this compound, the aromatic region of the spectrum is of particular interest. The positions of the protons on the pyridine ring are influenced by the electronic effects of the substituents—the electron-withdrawing bromo and methyl ester groups, and the electron-donating methyl group.

The protons on a pyridine ring typically resonate at lower fields (higher ppm values) compared to benzene (B151609) due to the electronegativity of the nitrogen atom. The specific chemical shifts of the remaining protons on the substituted ring in this compound would be diagnostic. For instance, the proton ortho to the nitrogen is expected to be the most deshielded. The methyl group at the 4-position will cause a characteristic singlet, and the methyl ester will present another singlet, typically in the range of 3.8-4.0 ppm.

In synthetic products derived from this compound, changes in the ¹H NMR spectrum are indicative of successful transformations. For example, in a Suzuki coupling reaction where the bromine at the 2-position is replaced by an aryl group, new aromatic signals corresponding to the introduced substituent will appear, and the characteristic splitting patterns of the pyridine ring protons will be altered due to the change in the neighboring group.

Table 1: Representative ¹H NMR Data for Substituted Nicotinates

Compound Solvent Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Methyl 6-(bromomethyl)nicotinate CDCl₃ 9.17 (dd, J = 0.9, 2.2 Hz, 1H), 8.30 (dd, J = 2.2, 8.1 Hz, 1H), 7.54 (dd, J = 0.9, 8.1 Hz, 1H), 4.58 (s, 2H), 3.96 (s, 3H)
4-Bromopyridine DMSO-d₆ 8.47 (d, ³JHH = 4.4 Hz, 1H, H2), 7.68 (d, ³JHH = 4.4 Hz, 1H, H3) mdpi.com
1-bromo-2-methylpropane CDCl₃ (a) δ 1.03 ppm, (b) δ 1.95 ppm, (c) δ 3.20 ppm docbrown.info

This table presents data for related structures to illustrate typical chemical shifts and coupling patterns in substituted pyridines and brominated compounds.

¹³C NMR Spectroscopic Data Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the nature and position of the substituents. The carbon atom attached to the bromine (C2) is expected to have a chemical shift influenced by the "heavy atom effect," which can sometimes lead to predictions being less accurate. stackexchange.com The carbonyl carbon of the methyl ester will appear at a significantly downfield position, typically in the 160-170 ppm range.

The quaternary carbons, such as C2 (attached to bromine) and C4 (attached to the methyl group), can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The chemical shifts of the pyridine ring carbons provide unambiguous evidence for the substitution pattern. For example, the introduction of a new substituent at the 2-position in a synthetic derivative will cause a significant shift in the resonance of C2 and will also influence the chemical shifts of the adjacent carbons (C3 and C6).

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups

Carbon Environment Chemical Shift (δ, ppm)
C=O (in esters) 165-190 oregonstate.edu
C in aromatic rings 125-170 oregonstate.edu
C-Br (alkyl) 55-80 oregonstate.edu
-OCH₃ (ester) ~52
Ar-CH₃ ~21

This table provides general chemical shift ranges to aid in the interpretation of ¹³C NMR spectra for this compound and its derivatives.

Advanced NMR Techniques for Structural Elucidation

For complex synthetic products or in cases where the ¹H and ¹³C NMR spectra are ambiguous, advanced 2D NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a synthetic derivative of this compound, COSY can be used to trace the connectivity of the protons on the pyridine ring and any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate the chemical shifts of protons with the directly attached carbon atoms. ipb.pt This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton signals. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. ipb.pt HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For instance, a correlation between the methyl ester protons and the carbonyl carbon, and between the pyridine ring protons and the carbons of a newly introduced substituent, would confirm the structure of a synthetic product.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, even if they are not directly coupled. This is crucial for determining the stereochemistry and conformation of molecules.

The application of these advanced techniques provides an unequivocal structural assignment for this compound and its synthetic analogs, which is essential for understanding their chemical reactivity and potential applications. researchgate.netexlibrisgroup.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental formula of a compound. For this compound, HRMS would be able to distinguish its molecular formula from other formulas with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

In the analysis of synthetic products, HRMS is used to confirm the incorporation of new atoms and the loss of others. For example, in a reaction where the bromine atom is replaced, the characteristic bromine isotopic pattern will disappear from the molecular ion and be replaced by a pattern corresponding to the new substituent.

LC-MS and GC-MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. libretexts.org These methods are particularly useful for analyzing complex reaction mixtures, identifying impurities, and monitoring the progress of a reaction.

LC-MS: This technique is suitable for the analysis of a wide range of organic compounds, including those that are non-volatile or thermally labile. In the context of this compound and its derivatives, LC-MS can be used to separate the starting material from the product and any byproducts. The mass spectrometer then provides the molecular weight and fragmentation data for each separated component. The fragmentation patterns of nicotinates can be complex, often involving rearrangements. researchgate.net The choice of ionization technique (e.g., Electrospray Ionization - ESI) is crucial, and in-source fragmentation can sometimes be induced to aid in structural elucidation. researchgate.net

GC-MS: This technique is well-suited for the analysis of volatile and thermally stable compounds. Methyl nicotinate (B505614) and its derivatives are often amenable to GC-MS analysis. nih.gov The sample is vaporized and separated on a GC column before being introduced into the mass spectrometer. The resulting mass spectrum provides a "fingerprint" for each compound, which can be compared to spectral libraries for identification.

Table 3: Mass Spectrometry Data for Related Compounds

Compound Ionization Mode m/z (Relative Intensity %) Notes
Methyl Nicotinate EI 137 (M⁺), 106, 78, 51 Fragmentation includes loss of -OCH₃ and subsequent cleavages of the pyridine ring.
Methyl 6-methylnicotinate EI 151 (M⁺), 120, 92, 65 The base peak at m/z 120 corresponds to the loss of the methoxy (B1213986) group. nih.gov

This table provides examples of mass spectral data for similar structures, illustrating common fragmentation patterns.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a unique pattern of absorption bands that correspond to the vibrational frequencies of its specific bonds. While the complete spectrum is unique to the molecule, serving as a "fingerprint," the presence of key functional groups can be confirmed by identifying their characteristic absorption peaks. docbrown.info

The analysis of related structures, such as nicotinic acid derivatives and other brominated esters, provides a strong basis for interpreting the spectrum of this compound. researchgate.netnist.gov The primary absorptions expected in its IR spectrum are due to the ester group, the substituted pyridine ring, and the carbon-bromine bond.

Key expected absorption bands include:

C-H Stretching: Absorptions for the aromatic C-H bonds on the pyridine ring are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups (both on the ring and in the ester) will appear between 3000 and 2850 cm⁻¹. udel.edu

Carbonyl (C=O) Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1710-1730 cm⁻¹. udel.edu For comparison, the C=O stretch in nicotinic acid is observed around 1698-1714 cm⁻¹. researchgate.netresearchgate.net

Aromatic Ring Stretching: The C=C and C=N stretching vibrations within the pyridine ring typically produce several bands in the 1600-1450 cm⁻¹ region. udel.edu

C-O Stretching: The spectrum will show strong C-O stretching bands associated with the ester linkage, typically appearing in the 1300-1100 cm⁻¹ range. udel.edu

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a band in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹.

The following table summarizes the anticipated IR absorption bands for this compound based on its structure and data from analogous compounds.

Wavenumber (cm⁻¹)Functional GroupType of Vibration
> 3000Aromatic C-HStretch
3000 - 2850Aliphatic C-HStretch
1730 - 1710Ester C=OStretch
1600 - 1450Aromatic C=C & C=NStretch
1300 - 1100Ester C-OStretch
< 700C-BrStretch

Chromatographic Purity and Separation Methods

Chromatographic techniques are indispensable for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The technique is widely used for the determination of brominated fatty acid methyl esters and for the detection of methyl nicotinate as a volatile biomarker. researchgate.netnih.gov

In a typical GC analysis, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. A Flame Ionization Detector (FID) can be used for quantification due to its robust response to organic compounds, while a Mass Spectrometry (MS) detector provides structural information, aiding in unequivocal identification. mdpi.com The analysis of related brominated compounds by GC-MS has proven effective for both detection and quantification. nih.gov

A hypothetical GC method for the analysis of this compound is outlined below.

ParameterConditionPurpose
Column Capillary column (e.g., DB-5ms, HP-5)Provides high-resolution separation of components.
Injector Temp. ~250 °CEnsures complete vaporization without thermal degradation.
Oven Program Start at 100°C, ramp to 280°CSeparates compounds based on boiling point differences.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS for identification, FID for quantification.
Carrier Gas Helium or HydrogenMobile phase to carry the analyte through the column.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of nicotinic acid derivatives. sielc.comhelixchrom.com Given the polarity of the pyridine ring and the ester functionality, reversed-phase HPLC (RP-HPLC) is the most common approach.

Studies on the separation of a wide array of pyridinecarboxylic acids and their derivatives demonstrate the utility of C8 or C18 columns. sielc.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid (like formic or phosphoric acid) to ensure sharp, symmetrical peaks by suppressing the ionization of the pyridine nitrogen. sielc.comsielc.com Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector, which allows for quantification and spectral purity checks. mdpi.com Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange properties, can also offer enhanced selectivity for separating closely related isomers and impurities. helixchrom.com

The table below details typical conditions for an RP-HPLC method suitable for analyzing this compound. mdpi.comresearchgate.net

ParameterConditionRationale
Column C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)Standard reversed-phase for separating moderately polar compounds.
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)Gradient or isocratic elution to separate analyte from impurities.
Flow Rate 1.0 mL/minStandard flow for analytical scale columns.
Detection UV/DAD at ~260-270 nmWavelength for maximum absorbance of the pyridine chromophore.
Column Temp. 25 - 40 °CControlled temperature for reproducible retention times.
Injection Vol. 10 - 20 µLStandard volume for analytical HPLC.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective method for monitoring reaction progress, identifying the number of components in a mixture, and determining appropriate solvent systems for column chromatography purification. tandfonline.comresearchgate.net For nicotinic acid derivatives, silica (B1680970) gel plates (silica gel 60 F254) are commonly used as the stationary phase. researchgate.netakjournals.com

The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase. A mixture of a non-polar solvent like n-hexane and a more polar solvent like acetone (B3395972) or ethyl acetate (B1210297) is often effective. researchgate.netakjournals.com The ratio can be adjusted to achieve optimal separation, where the desired compound has a retention factor (Rf) between 0.3 and 0.5. Visualization of the separated spots is typically accomplished under UV light at 254 nm, where the aromatic pyridine ring will quench the plate's fluorescence, revealing dark spots. researchgate.net

ParameterDescription
Stationary Phase Silica Gel 60 F254 on aluminum or glass plates
Mobile Phase Acetone/n-hexane or Ethyl Acetate/n-hexane mixtures
Development In a closed chamber with saturated solvent vapor
Visualization UV light at 254 nm

X-ray Crystallography for Solid-State Structure Determination

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural information. This technique yields a three-dimensional model of the molecule in the solid state, confirming its constitution, configuration, and conformation. It provides precise measurements of bond lengths, bond angles, and torsional angles, which are invaluable for confirming the exact substitution pattern on the pyridine ring and the orientation of the ester group.

The structural elucidation of complex heterocyclic molecules, including brominated nicotinic derivatives and other substituted pyridines, often relies on X-ray crystallography for unambiguous proof of structure. researchgate.netacs.org For example, the technique has been used to determine the crystal structures of polymorphs of brominated esters that act as nicotinic receptor agonists, highlighting its importance in characterizing molecules with similar functionalities. researchgate.net While specific crystallographic data for this compound is not publicly available, its application would be the gold standard for confirming the structure of a new synthetic batch or for studying its solid-state packing and intermolecular interactions. The process would involve growing a suitable single crystal, exposing it to X-rays, and analyzing the resulting diffraction pattern to solve the crystal structure.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-4-methylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-4-methylnicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.